Vitamin D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bone health

Similar to Vitamin D3, Vitamin D4 has been shown to promote bone health by enhancing calcium absorption and influencing bone metabolism. Studies suggest it can be effective in preventing and treating rickets, a condition characterized by soft and weak bones in children due to inadequate vitamin D and calcium []. However, research suggests Vitamin D3 might be slightly more efficient in this regard [].

Muscle function

Limited research suggests Vitamin D4 may play a role in muscle function. Studies have shown that supplementation with Vitamin D4 can improve muscle strength and function in individuals with vitamin D deficiency []. However, more research is needed to confirm these findings and understand the specific mechanisms involved.

Autoimmune diseases

Cancer

Similar to Vitamin D3, Vitamin D4 has been explored for its potential role in cancer prevention and treatment. However, the current evidence is inconclusive, and more research is needed to determine whether Vitamin D4 supplementation has any significant impact on cancer risk or progression [].

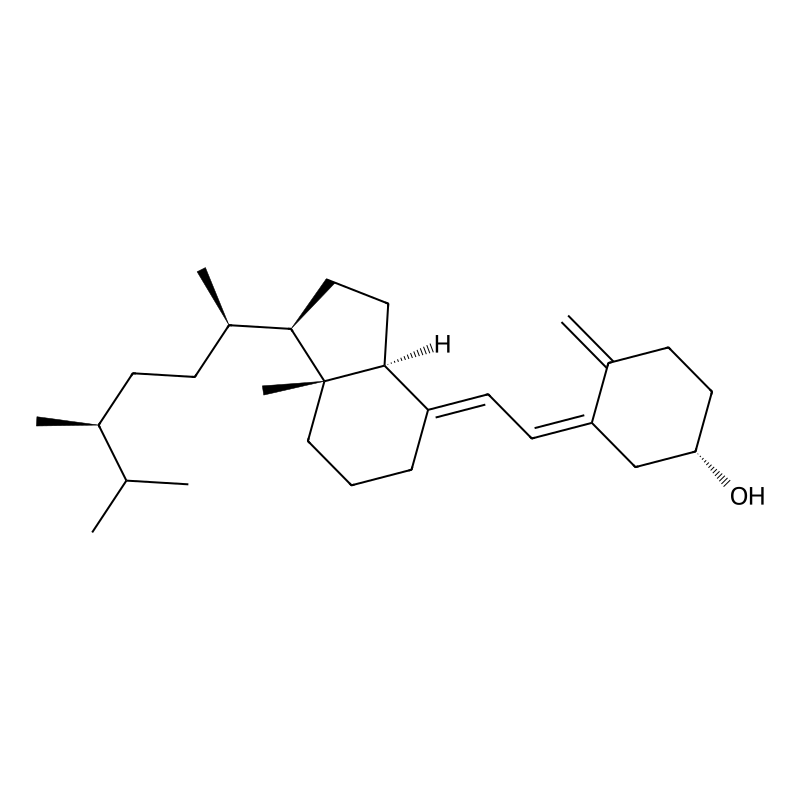

Vitamin D4, also known as 22,23-dihydroergocalciferol, is a member of the vitamin D family and is primarily produced in fungi. It is structurally similar to other vitamin D compounds but has unique properties that differentiate it. Vitamin D4 plays a significant role in the metabolism of calcium and phosphorus in the body, contributing to bone health and various physiological functions. Unlike its more commonly known counterparts, vitamin D2 and vitamin D3, vitamin D4 is less prevalent in dietary sources but can be synthesized through specific

These methods highlight the versatility of vitamin D4 synthesis and its potential for further research and application.

Vitamin D4 exhibits biological activities similar to other forms of vitamin D, particularly in regulating calcium and phosphate metabolism. It interacts with the vitamin D receptor (VDR), influencing gene expression related to bone health and immune function. Although less studied than vitamins D2 and D3, preliminary research suggests that vitamin D4 may have comparable effects on bone mineralization and calcium absorption, though its potency and efficacy remain topics of ongoing investigation .

Vitamin D4 has several applications:

- Nutritional Supplements: Although not as widely used as vitamins D2 or D3, there is potential for its inclusion in dietary supplements targeting specific populations.

- Research: Its unique properties make it a subject of interest in studies related to fungal metabolism and vitamin D's role in health.

- Pharmaceuticals: Investigations into its potential therapeutic effects on bone health and immune function are ongoing .

Research on the interactions of vitamin D4 with various biological systems is limited but expanding. Initial studies suggest that:

- Vitamin D4 may interact with the same receptors as other vitamin D forms.

- It could potentially influence calcium absorption and bone metabolism similarly to vitamins D2 and D3.

Further studies are needed to fully understand these interactions and their implications for health .

Vitamin D4 shares structural similarities with several compounds in the vitamin D family. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Sources |

|---|---|---|---|

| Vitamin D2 | Similar backbone | Regulates calcium | Fungi |

| Vitamin D3 | Similar backbone | Regulates calcium | Animal products |

| Vitamin D5 | Moderate similarity | Less understood | Fungi |

| Vitamin D6 | Moderate similarity | Less understood | Fungi |

| Vitamin D7 | Moderate similarity | Less understood | Fungi |

Vitamin D4's unique structure as a seco-ergostane distinguishes it from these compounds, particularly regarding its metabolic pathways and biological effects .

Systematic and Trivial Naming

Vitamin D4 is systematically named (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol, reflecting its stereochemistry and ergostane-derived backbone. The "seco" prefix indicates the broken B-ring structure characteristic of secosteroids, while "ergostatrien" denotes its ergosterol origin with three conjugated double bonds.

Trivial names include 22-dihydroergocalciferol, emphasizing the reduction of the C22–C23 double bond in ergocalciferol (vitamin D2), and 24S-methylcalciol, highlighting the methyl group at position C24. Colloquially termed "vitamin D4," it is classified under the broader vitamin D group, which includes D2 (ergocalciferol) and D3 (cholecalciferol).

Structural Relationships with Vitamin D2 and D3

Vitamin D4 shares a secosteroid core with other vitamin D forms but diverges in side-chain modifications:

Notably, vitamin D4’s side chain lacks the C22–C23 double bond present in D2, making it a hydrogenated derivative. This structural similarity to D2 positions it as a dihydro analog, while its methyl group at C24 distinguishes it from D3.

IUPAC and CAS Designations

The International Union of Pure and Applied Chemistry (IUPAC) recognizes vitamin D4’s systematic name, (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol, which encodes its stereochemistry and ergostane skeleton. The Chemical Abstracts Service (CAS) assigns it the registry number 511-28-4, uniquely identifying it in chemical databases.

A comparative overview of vitamin D designations is provided below:

| Vitamin Form | IUPAC Name | CAS Number |

|---|---|---|

| D2 | (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol | 50-14-6 |

| D3 | (3S,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-ol | 67-97-0 |

| D4 | (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol | 511-28-4 |

Molecular Formula (C₂₈H₄₆O) and Molecular Weight (398.66 g/mol)

Vitamin D4 possesses the molecular formula C₂₈H₄₆O with a precise molecular weight of 398.66 grams per mole [1] [3] [8]. The molecular structure contains 28 carbon atoms, 46 hydrogen atoms, and a single oxygen atom, reflecting its classification as a secosteroid [1]. The exact mass determination by high-resolution mass spectrometry confirms a value of 398.35500 daltons [3]. The compound exhibits a percent composition of 84.36% carbon, 11.63% hydrogen, and 4.01% oxygen by mass [8].

The Chemical Abstracts Service registry number for vitamin D4 is 511-28-4, and it carries the European Community number 208-127-5 [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₆O | [1] [3] [8] |

| Molecular Weight | 398.66 g/mol | [1] [3] [8] |

| Exact Mass | 398.35500 | [3] |

| Polar Surface Area | 20.23000 Ų | [3] |

| Percent Composition | C: 84.36%, H: 11.63%, O: 4.01% | [8] |

Stereochemistry and Conformational Analysis

The stereochemical configuration of vitamin D4 involves multiple chiral centers that define its three-dimensional structure and biological properties [26] [27]. The compound contains four primary stereocenters at carbon positions 3, 20, 22, and 24, with specific R or S configurations that must be designated according to Cahn-Ingold-Prelog priority rules [27].

The carbon-3 position adopts an S configuration, with the hydroxyl group positioned in an axial orientation within a chair conformation of the cyclohexanol ring [24] [32]. This stereochemical arrangement is critical for maintaining the compound's structural integrity and influences its interaction with biological systems [24].

Conformational analysis studies have revealed that vitamin D side chain mobility can be grouped into four distinct spatial regions designated as A, G, EA, and EG [6] [31]. These regions represent different conformational states that the flexible side chain can adopt in solution [31]. The side chain of vitamin D4, containing the saturated 22,23 bond, exhibits restricted conformational mobility compared to vitamin D2, which contains an unsaturated side chain [6].

Molecular mechanics calculations demonstrate that the absence of the 22,23 double bond in vitamin D4 allows for greater rotational freedom around the carbon-carbon single bonds in the side chain [31]. This increased flexibility potentially influences the compound's receptor binding affinity and biological activity profiles [31].

| Stereocenter | Configuration | Description |

|---|---|---|

| C3 | S | Hydroxyl group in axial position |

| C20 | R | Side chain attachment point |

| C22 | R | Methyl group configuration |

| C24 | S | Additional methyl branch point |

Physical Properties (Melting Point, Density, Solubility)

Vitamin D4 exhibits distinctive physical properties that reflect its lipophilic nature and molecular structure [3] [7] [8]. The compound demonstrates a sharp melting point range of 96-98°C, though historical literature has also reported values of 83-86°C and 107-108°C under different experimental conditions [7] [8] [33]. The predicted boiling point at standard atmospheric pressure (760 mmHg) is 504.9°C [3].

The density of vitamin D4 is determined to be 0.96 grams per cubic centimeter, indicating that the compound is less dense than water [3]. The flash point, representing the lowest temperature at which the compound can vaporize to form an ignitable mixture in air, is measured at 219.2°C [3]. The index of refraction is recorded as 1.52, which is useful for optical identification purposes [3].

Solubility characteristics of vitamin D4 follow the typical pattern of fat-soluble vitamins [9] [11] [12]. The compound is practically insoluble in water, with extremely low solubility values that are consistent with its lipophilic nature [8] [12]. In contrast, vitamin D4 demonstrates good solubility in organic solvents including ethanol, chloroform, and acetone [7] [8]. The compound shows slight solubility in vegetable oils, which is relevant for formulation purposes [8].

The optical rotation of vitamin D4 is measured as [α]D18° = +89.3° when dissolved in acetone at a concentration of 0.47% [8] [33]. This positive rotation distinguishes it from ergosterol, which exhibits strong levorotation [33]. The specific rotation value is an important physical constant for compound identification and purity assessment [8].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 96-98°C | [3] [7] [8] |

| Boiling Point | 504.9°C at 760 mmHg | [3] |

| Density | 0.96 g/cm³ | [3] |

| Flash Point | 219.2°C | [3] |

| Optical Rotation | +89.3° (acetone) | [8] [33] |

| Water Solubility | Practically insoluble | [8] [12] |

| Organic Solvent Solubility | Soluble in ethanol, chloroform, acetone | [7] [8] |

Spectroscopic Identification (UV, IR, NMR)

Spectroscopic analysis provides definitive identification and structural characterization of vitamin D4 through multiple complementary techniques [18] [19] [20]. Each spectroscopic method offers unique information about different aspects of the molecular structure and can be used for both qualitative identification and quantitative analysis [18].

Ultraviolet Spectroscopy

Ultraviolet spectroscopy reveals the characteristic absorption maximum of vitamin D4 at 265 nanometers, which corresponds to the conjugated triene system present in the molecule [8] [15]. This absorption band is diagnostic for vitamin D compounds and results from electronic transitions within the extended conjugated system formed by the 5,7-diene and the exocyclic methylene group [8]. The ultraviolet spectrum serves as a primary identification tool and enables quantitative determination of vitamin D4 concentrations in solution [15].

The absorption coefficient at the maximum wavelength provides information about the compound's molar absorptivity, which is essential for analytical applications [8]. The ultraviolet spectrum also shows the absence of absorption above 280 nanometers, which distinguishes vitamin D4 from photodegradation products [15].

Infrared Spectroscopy

Infrared spectroscopy of vitamin D4 demonstrates characteristic absorption bands that correspond to specific functional groups within the molecule [16] [22]. The hydroxyl group at carbon-3 produces a broad absorption band around 3400 cm⁻¹, which is attributed to the oxygen-hydrogen stretching vibration [16]. This band is sensitive to hydrogen bonding interactions and can provide information about the compound's state of aggregation [16].

The carbon-carbon double bonds in the conjugated triene system generate characteristic stretching vibrations in the 1600-1500 cm⁻¹ region [22]. The fingerprint region between 1500 and 500 cm⁻¹ contains complex absorption patterns that are unique to vitamin D4 and can be used for definitive identification through spectral comparison [22].

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about vitamin D4 and related compounds [17] [23]. The natural abundance carbon-13 spectrum shows characteristic chemical shifts for the steroid ring system and the side chain carbons [17]. The conjugated triene carbons appear in distinctive downfield regions that are characteristic of vitamin D compounds [17].

Proton nuclear magnetic resonance spectroscopy reveals the characteristic vinyl proton patterns associated with the 5,7-diene system [23]. The nuclear Overhauser enhancement experiments demonstrate spatial relationships between protons and provide conformational information about the molecule [23]. The absence of vinyl protons in the 22,23 position, compared to vitamin D2, serves as a diagnostic feature for vitamin D4 identification [17].

Mass Spectrometry

Mass spectrometry analysis of vitamin D4 provides molecular weight confirmation and fragmentation patterns that are useful for structural elucidation [18] [21]. Liquid chromatography-tandem mass spectrometry has emerged as the gold standard technique for vitamin D analysis due to its specificity and sensitivity [18] [19]. The molecular ion peak appears at mass-to-charge ratio 398, corresponding to the molecular weight of the compound [21].

Chemical ionization and electrospray ionization methods are commonly employed for vitamin D4 analysis, with each technique offering different advantages for sensitivity and selectivity [21] [25]. The fragmentation patterns observed in tandem mass spectrometry provide structural information about the side chain and ring system [18].

| Spectroscopic Method | Key Features | Applications |

|---|---|---|

| UV Spectroscopy | λmax at 265 nm | Quantitative analysis, purity assessment |

| IR Spectroscopy | O-H stretch (~3400 cm⁻¹), fingerprint region | Structural identification |

| ¹³C NMR | Characteristic steroid carbon shifts | Structure elucidation |

| ¹H NMR | Vinyl proton patterns | Conformational analysis |

| Mass Spectrometry | Molecular ion at m/z 398 | Molecular weight confirmation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard